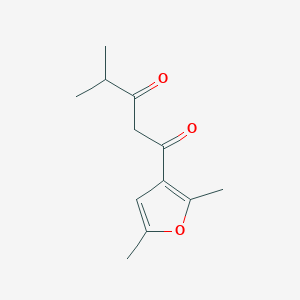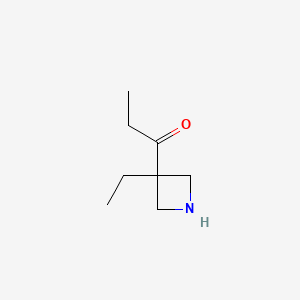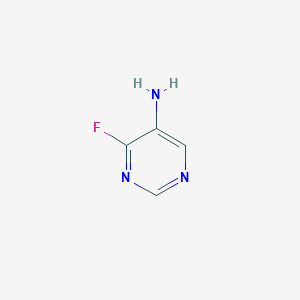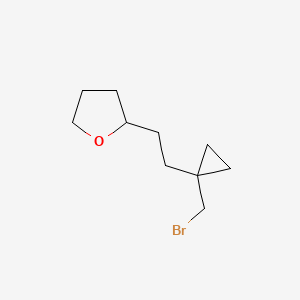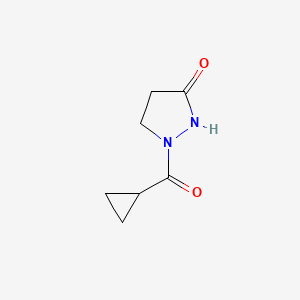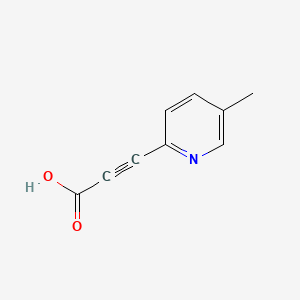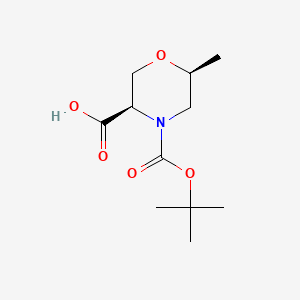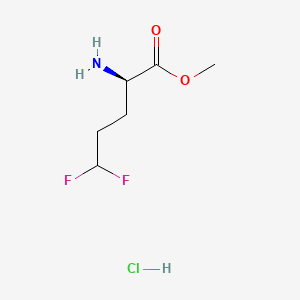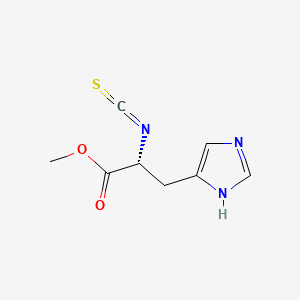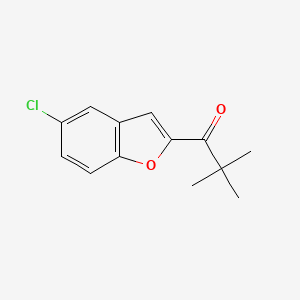
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a chlorinated benzofuran moiety attached to a dimethylpropanone group
Métodos De Preparación
The synthesis of 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate . This reaction forms the benzofuran ring, which is then further modified to introduce the dimethylpropanone group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the benzofuran ring using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one exerts its effects varies depending on its application. In antimicrobial studies, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways, such as the caspase cascade . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest interactions with key enzymes and receptors.
Comparación Con Compuestos Similares
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be compared to other benzofuran derivatives, such as:
1-(5-Chlorobenzofuran-2-yl)ethanone: This compound has a similar structure but lacks the dimethylpropanone group, resulting in different chemical properties and applications.
5-Chlorobenzofuran-2-yl)methanol:
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds have been synthesized for their antimicrobial and anticancer activities, showcasing the versatility of the benzofuran scaffold.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Propiedades
Fórmula molecular |
C13H13ClO2 |
|---|---|
Peso molecular |
236.69 g/mol |
Nombre IUPAC |
1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3 |
Clave InChI |
CGVZAUJCKYUQTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
